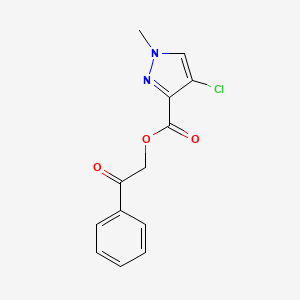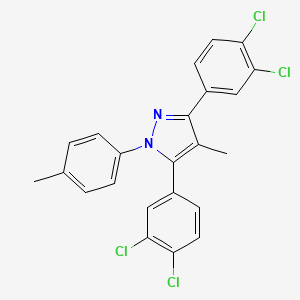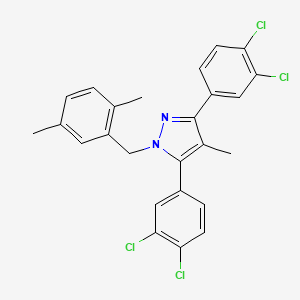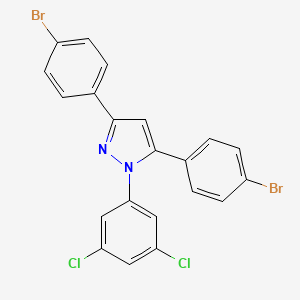![molecular formula C21H30F3N5S B10932813 1-[3-(diethylamino)propyl]-3-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}thiourea](/img/structure/B10932813.png)
1-[3-(diethylamino)propyl]-3-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(DIETHYLAMINO)PROPYL]-N’-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}THIOUREA is a complex organic compound with a unique structure that includes a thiourea group, a pyrazole ring, and a trifluoromethylbenzyl group
Preparation Methods
The synthesis of N-[3-(DIETHYLAMINO)PROPYL]-N’-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}THIOUREA typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring and the trifluoromethylbenzyl group.
Reaction Conditions: The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N-[3-(DIETHYLAMINO)PROPYL]-N’-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}THIOUREA undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiourea group.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pressures.
Major Products: The major products depend on the specific reaction but can include various substituted derivatives of the original compound.
Scientific Research Applications
N-[3-(DIETHYLAMINO)PROPYL]-N’-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}THIOUREA has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(DIETHYLAMINO)PROPYL]-N’-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}THIOUREA involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: The compound can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
N-[3-(DIETHYLAMINO)PROPYL]-N’-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}THIOUREA can be compared with similar compounds such as:
N-[3-(DIMETHYLAMINO)PROPYL]METHACRYLAMIDE: This compound has a similar structure but lacks the trifluoromethylbenzyl group.
3-DIETHYLAMINO-1-PROPYLAMINE: This compound is structurally simpler and lacks the pyrazole and thiourea groups.
N-[3-(DIMETHYLAMINO)PROPYL]ACRYLAMIDE: Similar in structure but with different functional groups.
The uniqueness of N-[3-(DIETHYLAMINO)PROPYL]-N’-{3,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)BENZYL]-1H-PYRAZOL-4-YL}THIOUREA lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C21H30F3N5S |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-3-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]thiourea |
InChI |
InChI=1S/C21H30F3N5S/c1-5-28(6-2)12-8-11-25-20(30)26-19-15(3)27-29(16(19)4)14-17-9-7-10-18(13-17)21(22,23)24/h7,9-10,13H,5-6,8,11-12,14H2,1-4H3,(H2,25,26,30) |
InChI Key |
GFOLFBVOVRYGBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=S)NC1=C(N(N=C1C)CC2=CC(=CC=C2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(5-chloro-2-cyanophenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932747.png)
![4-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B10932748.png)


![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10932764.png)
![N-cyclopentyl-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10932774.png)
![2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]sulfanyl}-3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B10932782.png)
![[4-(3-Chlorophenyl)piperazin-1-yl][2-(3-ethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B10932802.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10932804.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B10932808.png)
![2-{[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10932809.png)
